Morpholinyl doxorubicin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

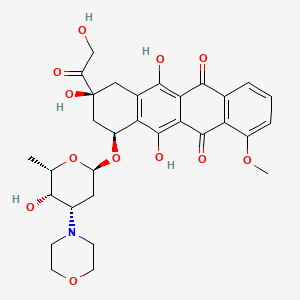

Morpholinodoxorubicin is a semisynthetic derivative of the anthracycline antineoplastic antibiotic doxorubicin. As an antineoplastic agent, morpholinodoxorubicin is more potent than doxorubicin. Similar to doxorubicin, morpholinodoxorubicin intercalates into DNA and causes single- and double-strand breaks in DNA via inhibition of topoisomerase I and II. Unlike doxorubicin, this agent is metabolized in vivo to a DNA-alkylating derivative that forms DNA interstrand cross-links, thereby potentiating its doxorubicin-like cytotoxicity. (NCI04)

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has demonstrated that morpholinyl doxorubicin exhibits significant antitumor activity across various cancer types:

- Potency : this compound is reported to be 80-150 times more potent than doxorubicin in vivo, particularly against multidrug-resistant tumors .

- Resistance : Studies show that it retains efficacy against tumor cell lines resistant to conventional chemotherapy agents .

Pharmacokinetics and Toxicity

Clinical trials have evaluated the pharmacokinetics and safety profile of this compound:

- Administration : MMRDX has been administered intravenously at doses ranging from 1 mg/m² to 1.5 mg/m² every four weeks .

- Toxicity Profile : Common side effects include hematological toxicities such as thrombocytopenia and neutropenia, but notably, cardiotoxicity was not observed at therapeutic doses .

Phase II Clinical Trials

A phase II study on methoxythis compound involved 48 patients with various solid tumors resistant to standard treatments. The study reported a median overall survival improvement and manageable toxicity levels .

| Study Parameters | Results |

|---|---|

| Number of Patients | 48 |

| Common Toxicities | Thrombocytopenia (12%), Neutropenia (27%) |

| Response Rate | Partial response in 1 out of 17 NSCLC patients |

| Pharmacokinetic Findings | AUC0-infinity: 20.4 ± 6.2 µg h L⁻¹ |

Veterinary Applications

This compound has also been evaluated in veterinary medicine for treating spontaneous malignancies in dogs:

- A study involving 48 dogs showed a partial or complete remission rate of 32%, with minimal adverse effects noted .

Comparative Analysis with Doxorubicin

The following table summarizes the key differences between this compound and traditional doxorubicin:

| Feature | This compound | Doxorubicin |

|---|---|---|

| Potency | 80-150 times more potent | Standard potency |

| Cardiotoxicity | Minimal | High |

| Efficacy against resistant tumors | High | Low |

| Administration route | IV infusion | IV infusion |

Análisis De Reacciones Químicas

Metabolism of Doxorubicin

-

Doxorubicin's major metabolic pathway is two-electron reduction, where it is reduced to doxorubicinol by enzymes such as alcohol dehydrogenase [NADP(+)], carbonyl reductase NADPH 1, carbonyl reductase NADPH 3, and aldo-keto reductase family 1 member C3 .

-

One-electron reduction, facilitated by oxidoreductases, both cytosolic and mitochondrial, forms a doxorubicin-semiquinone radical . These enzymes include mitochondrial and cytosolic NADPH dehydrogenases, xanthine oxidase, and nitric oxide synthases .

-

The semiquinone metabolite can be re-oxidized to doxorubicin, leading to the formation of reactive oxygen species (ROS) and hydrogen peroxide . The ROS generated through this pathway significantly contribute to doxorubicin-related adverse effects, particularly cardiotoxicity .

Interactions with DNA

-

Morpholinyl anthracyclines interact with DNA, with the bulky morpholinyl moiety significantly affecting the interactions in the minor groove .

-

The absence of a positive charge on the amino sugar influences the hydration pattern on both grooves .

-

One study showed that doxorubicin and epirubicin share higher DNA binding affinity at lower concentrations compared to morpholino-doxorubicin .

Examples of Morpholinyl Doxorubicin Derivatives

Propiedades

Número CAS |

80790-68-7 |

|---|---|

Fórmula molecular |

C31H35NO12 |

Peso molecular |

613.6 g/mol |

Nombre IUPAC |

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C31H35NO12/c1-14-26(35)17(32-6-8-42-9-7-32)10-21(43-14)44-19-12-31(40,20(34)13-33)11-16-23(19)30(39)25-24(28(16)37)27(36)15-4-3-5-18(41-2)22(15)29(25)38/h3-5,14,17,19,21,26,33,35,37,39-40H,6-13H2,1-2H3/t14-,17-,19-,21-,26+,31-/m0/s1 |

Clave InChI |

SXCIMUIAZXOVIR-PUCKCBAPSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O |

SMILES isomérico |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O |

Sinónimos |

3'-deamino-3'-(4-morpholinyl)adriamycin 3'-deamono-3'-(4''-morpholinyl)doxorubicin morpholinodoxorubicin morpholinyldoxorubicin NSC 354646 NSC-354646 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.